3-Phenyl-2-propylmagnesium bromide
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Overview
Description
3-Phenyl-2-propylmagnesium bromide, also known as 3-Ph-2-PrMgBr, is a chemical compound that belongs to the class of organometallic compounds. It has a molecular formula of C9H11BrMg and a molecular weight of 223.39 g/mol .
Synthesis Analysis
This compound is typically synthesized using Grignard reactions . It is a reagent in the synthesis of various chemical probes .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H11BrMg . It is an organometallic compound, which means it contains a metal atom (in this case, magnesium) bonded to a carbon atom of an organic molecule.Chemical Reactions Analysis
As a Grignard reagent, this compound is involved in Grignard reactions . These reactions are a common method for forming carbon-carbon bonds . It can also be used as a reagent in the synthesis of various chemical probes .Physical and Chemical Properties Analysis
This compound is a 0.25 M solution in THF . It has a boiling point of 65 °C and a density of 0.926 g/mL at 25 °C .Mechanism of Action
Target of Action
3-Phenyl-2-propylmagnesium bromide, also known as magnesium;propylbenzene;bromide, is a Grignard reagent . The primary targets of this compound are carbonyl compounds, particularly aldehydes and ketones .
Mode of Action
The mode of action of this compound involves the addition of a carbanion nucleophile (R: −+ MgX) to the carbonyl group (C=O) of the target molecule . This reaction is similar to the addition of a hydride ion nucleophile to the C=O bond in carbonyl reduction .
Biochemical Pathways
The addition of Grignard reagents to carbonyl compounds is a key process in many metabolic pathways for forming carbon–carbon bonds . For example, Grignard reagents react with formaldehyde to yield primary alcohols, with aldehydes to yield secondary alcohols, and with ketones to yield tertiary alcohols .
Pharmacokinetics
It’s important to note that grignard reagents are generally too strongly basic to exist in an aqueous medium .
Result of Action
The result of the action of this compound is the formation of alcohols from carbonyl compounds . The specific type of alcohol produced (primary, secondary, or tertiary) depends on the type of carbonyl compound the Grignard reagent reacts with .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of water or any other protic solvent can interfere with the reaction, as Grignard reagents are highly reactive and can readily react with protic solvents . Additionally, the reaction requires a coordinating solvent, such as ether or THF, to solvate the magnesium (II) center .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Phenyl-2-propylmagnesium bromide is a strong nucleophile and base . It reacts with carbonyl compounds to yield alcohols . This reaction involves the addition of a carbanion nucleophile to the carbonyl compound . Although this reaction has no direct counterpart in biological chemistry due to the strong basicity of organomagnesium compounds, it is an important method of alcohol synthesis in the laboratory .
Cellular Effects
The reaction of Grignard reagents with carbonyl compounds can influence cellular function by altering the concentrations of alcohols and other metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves the addition of a carbanion nucleophile to a carbonyl compound . This reaction yields an alcohol . The Grignard reagent acts as a strong base and nucleophile, attacking the electrophilic carbon atom of the carbonyl group .
Temporal Effects in Laboratory Settings
Grignard reactions are known to be highly dependent on reaction conditions .
Metabolic Pathways
This compound is involved in the formation of carbon-carbon bonds, a key process in many metabolic pathways . It reacts with carbonyl compounds to form alcohols .
Properties
IUPAC Name |
magnesium;propylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h2-5,7-8H,6H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQSEIYLPAGZBJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]CC1=CC=CC=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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